

Preclinical Profile of Mitapivat: A Pyruvate Kinase Activator for Hemolytic Anemias

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Compound of Interest

Compound Name: Mitapivat hemisulfate

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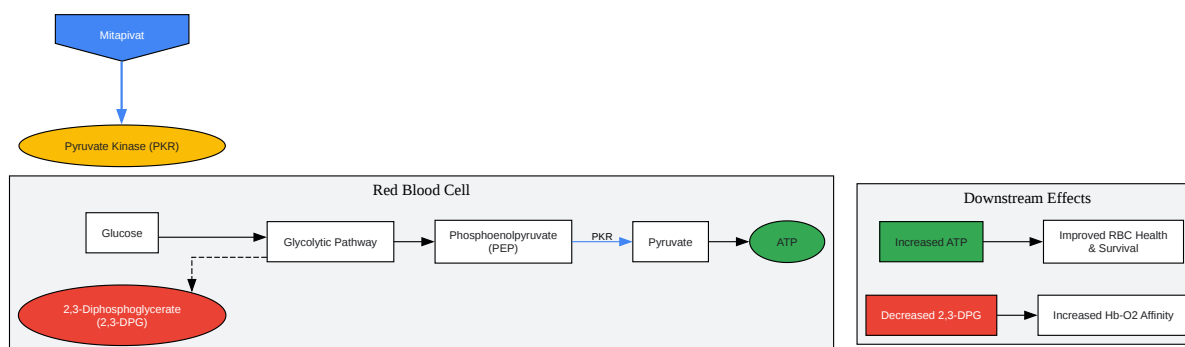
Introduction

Mitapivat (formerly AG-348) is a first-in-class, orally available, allosteric activator of the pyruvate kinase (PK) enzyme. Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step to produce adenosine triphosphate (ATP). In red blood cells (RBCs), which lack mitochondria, glycolysis is the sole source of ATP, essential for maintaining cellular integrity, function, and survival. Deficiencies in RBC PK activity, as seen in Pyruvate Kinase Deficiency (PKD), or other conditions that increase RBC energy demands, lead to chronic hemolytic anemia. This technical guide provides a comprehensive overview of the preclinical data for mitapivat across various hemolytic anemias, including PKD, sickle cell disease (SCD), thalassemia, and hereditary spherocytosis.

Mechanism of Action

Mitapivat activates both wild-type and a variety of mutant forms of the red blood cell-specific pyruvate kinase isoform (PKR), leading to increased enzymatic activity.^{[1][2][3]} This enhancement of PKR function results in increased ATP production and a decrease in the upstream metabolite, 2,3-diphosphoglycerate (2,3-DPG).^{[1][3]} The elevation of ATP levels helps to improve RBC health and survival, while the reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which is particularly beneficial in SCD.^[4]

Signaling Pathway of Mitapivat Action



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Caption: Mechanism of action of mitapivat in red blood cells.

Preclinical Data in Pyruvate Kinase Deficiency (PKD)

In vitro studies using RBCs from patients with PKD demonstrated that mitapivat significantly increases PKR activity and ATP levels.

Table 1: In Vitro Effects of Mitapivat on PKD Red Blood Cells

Parameter	Fold Increase (Mean)	Fold Increase (Range)	Reference
PKR Activity	1.8	1.2 - 3.4	[2] [5]
ATP Levels	1.5	1.0 - 2.2	[2] [5]

Preclinical Data in Sickle Cell Disease (SCD)

Preclinical studies in SCD have focused on mitapivat's dual mechanism of increasing ATP and decreasing 2,3-DPG to reduce sickle hemoglobin (HbS) polymerization.

In Vitro & Ex Vivo Studies

Ex vivo treatment of RBCs from SCD patients with mitapivat resulted in a substantial increase in PKR activity and ATP levels, along with a decrease in 2,3-DPG.[\[3\]](#)

Table 2: Ex Vivo Effects of Mitapivat on SCD Red Blood Cells

Parameter	Mean Change	Reference
PKR Activity	+129%	[3]
2,3-DPG Levels	-17%	[3]

Animal Model Studies

Studies in the Townes mouse model of SCD showed that mitapivat treatment led to increased ATP levels and a reduction in oxidative stress and the percentage of erythrocytes retaining mitochondria.[\[1\]](#)[\[6\]](#)

Preclinical Data in Thalassemia

Mitapivat has been investigated for its potential to improve ineffective erythropoiesis and anemia in thalassemia.

In Vitro & Ex Vivo Studies

Ex vivo treatment of erythrocytes from patients with beta-thalassemia showed increased PKR activity and ATP levels.[3]

Animal Model Studies

In the Hbbth3/+ mouse model of beta-thalassemia intermedia, oral administration of mitapivat ameliorated anemia, improved red cell survival, and reduced ineffective erythropoiesis and iron overload.[3][7][8][9]

Table 3: Effects of Mitapivat in Hbbth3/+ Mouse Model of Beta-Thalassemia

Parameter	Observation	Reference
Hemoglobin	Increased	[7]
Red Cell Half-life	Increased (9.6 to 14 days)	[7]
Markers of Hemolysis	Reduced	[7]
Ineffective Erythropoiesis	Ameliorated	[7][8]
Iron Overload	Reduced	[7][8]

Preclinical Data in Hereditary Spherocytosis

In a mouse model of hereditary spherocytosis, mitapivat treatment improved anemia and markers of hemolysis.[3]

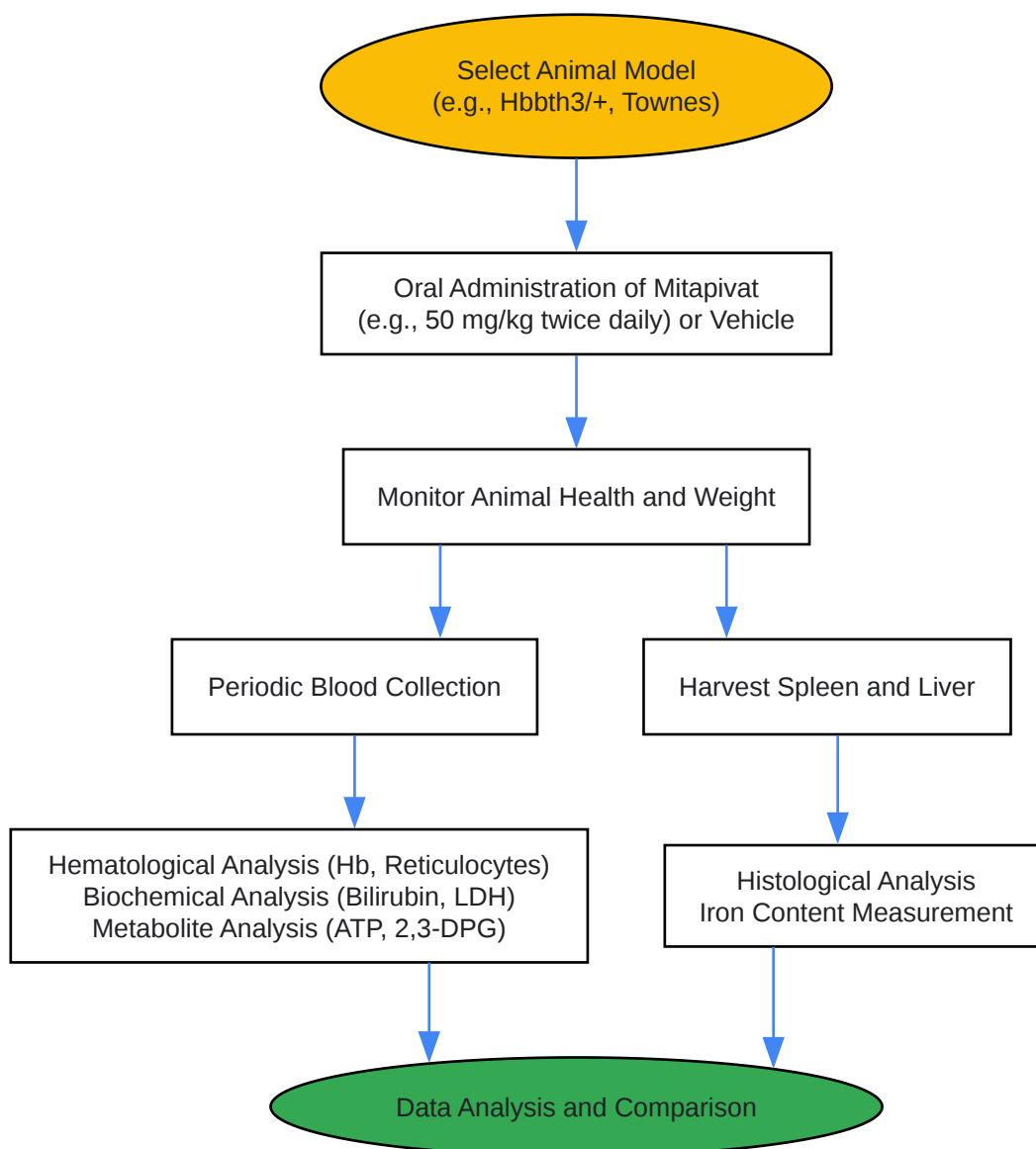
Experimental Protocols

In Vitro/Ex Vivo Treatment of Red Blood Cells

- Cell Source: Whole blood from patients or healthy controls.
- RBC Purification: Red blood cells were purified using microcrystalline α -cellulose columns.[2]
- Incubation: Purified RBCs or whole blood were incubated with mitapivat (up to 10 μ M) for up to 24 hours at 37°C in a phosphate-buffered saline solution containing glucose, adenine, and mannitol.[2][10]

- Analyses: Following incubation, cells were harvested for the measurement of PKR activity and ATP levels.[2][10]

Animal Model Studies (General Workflow)



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Caption: General experimental workflow for preclinical animal studies.

Measurement of PKR Activity

PK activity was measured spectrophotometrically by monitoring the rate of NADH oxidation, which is coupled to the conversion of phosphoenolpyruvate to pyruvate. The assay is typically

performed in the presence of varying concentrations of the substrate phosphoenolpyruvate.[2]

Measurement of ATP Levels

Intracellular ATP levels in RBCs were measured using commercially available colorimetric or luminescence-based ATP assay kits, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or kits from Sigma-Aldrich.[1][2] The assays are based on the ATP-dependent luciferin-luciferase reaction, where the amount of light produced is proportional to the ATP concentration.

Measurement of 2,3-DPG Levels

2,3-DPG levels in RBCs were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on snap-frozen whole blood samples.[4]

Conclusion

The preclinical data for mitapivat provide a strong rationale for its clinical development in a range of hemolytic anemias. By activating the red blood cell pyruvate kinase, mitapivat addresses the underlying metabolic defect in PKD and offers a novel therapeutic approach for other hemolytic anemias characterized by increased energy demands and metabolic stress on red blood cells. The consistent findings across in vitro, ex vivo, and animal model studies demonstrate mitapivat's potential to improve anemia, reduce hemolysis, and ameliorate disease-specific pathologies such as ineffective erythropoiesis and iron overload. These preclinical findings have paved the way for ongoing and completed clinical trials that are further defining the therapeutic role of mitapivat in these debilitating disorders.

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